molecular formula C12H10N2O B11901181 4-Amino-5H-indeno[1,2-b]pyridin-5-ol

4-Amino-5H-indeno[1,2-b]pyridin-5-ol

Cat. No.: B11901181
M. Wt: 198.22 g/mol
InChI Key: BDFKQVMXOMERCZ-UHFFFAOYSA-N
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Description

4-Amino-5H-indeno[1,2-b]pyridin-5-ol is a heterocyclic compound that belongs to the class of indenopyridines. This compound is characterized by its unique structure, which includes an indene ring fused to a pyridine ring, with an amino group at the 4-position and a hydroxyl group at the 5-position. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5H-indeno[1,2-b]pyridin-5-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of aromatic aldehydes, enaminone, and malononitrile in a one-pot reaction . Another route includes the reaction of enaminone with arylidenemalononitriles . These reactions are usually carried out under reflux conditions in the presence of a suitable catalyst.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5H-indeno[1,2-b]pyridin-5-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: 5H-indeno[1,2-b]pyridin-5-ones.

    Reduction: Reduced derivatives of the original compound.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Amino-5H-indeno[1,2-b]pyridin-5-ol involves its interaction with specific molecular targets and pathways. For example, its anticancer activity is believed to be due to its ability to inhibit certain enzymes and interfere with cellular processes essential for cancer cell survival . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

4-Amino-5H-indeno[1,2-b]pyridin-5-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the presence of both amino and hydroxyl groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

4-amino-5H-indeno[1,2-b]pyridin-5-ol

InChI

InChI=1S/C12H10N2O/c13-9-5-6-14-11-7-3-1-2-4-8(7)12(15)10(9)11/h1-6,12,15H,(H2,13,14)

InChI Key

BDFKQVMXOMERCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=C(C=CN=C23)N)O

Origin of Product

United States

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